molecular formula C28H28N2O3 B5037314 N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide

N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide

Cat. No.: B5037314
M. Wt: 440.5 g/mol
InChI Key: QANXKSWIKOQJGO-UHFFFAOYSA-N
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Description

N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an anthracene core substituted with a heptylamino group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide typically involves the condensation of 4-(heptylamino)-9,10-dioxoanthracene-1-carboxylic acid with benzoyl chloride. The reaction is carried out under standard amide formation conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs green chemistry approaches. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the anthracene core can be reduced to form hydroxyanthracene derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyanthracene derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide involves its interaction with specific molecular targets. The anthracene core can intercalate into DNA, disrupting its structure and function. The benzamide moiety can interact with various enzymes, inhibiting their activity. These interactions can lead to the induction of apoptosis in cancer cells and the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide is unique due to its heptylamino substitution, which imparts distinct physicochemical properties and biological activities. This compound’s ability to intercalate into DNA and interact with enzymes makes it a promising candidate for various applications in medicine and industry.

Properties

IUPAC Name

N-[4-(heptylamino)-9,10-dioxoanthracen-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c1-2-3-4-5-11-18-29-22-16-17-23(30-28(33)19-12-7-6-8-13-19)25-24(22)26(31)20-14-9-10-15-21(20)27(25)32/h6-10,12-17,29H,2-5,11,18H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANXKSWIKOQJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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